Halogen Substitution Enables Low-Nanomolar BRD2 BD2 Affinity in the BET Bromodomain Class
Class-level SAR from the BET bromodomain inhibitor field demonstrates that 5‑bromo‑2‑chloro substitution on the benzamide ring confers low‑nanomolar affinity for the second bromodomain (BD2) of BRD2 and BRD4, a feature that the unsubstituted benzamide parent compound cannot achieve. In cross‑class comparisons, halogen‑decorated benzamides in the pyridyl‑thiophene scaffold series have yielded Kd values in the range of 0.3–3 nM against BRD4 BD2 and 1.2–3.1 nM against BRD2 BD2 when assessed by BROMOscan and fluorescence polarization assays [1]. The target compound, bearing the specific 5‑bromo‑2‑chloro pattern, is predicted to occupy the WPF shelf region of the BD2 acetyl‑lysine pocket more effectively than the hydrogen‑only analog (CAS 2034441‑48‑8), which lacks the halogen atoms required for halogen‑bonding interactions [2].
| Evidence Dimension | Binding affinity (Kd) to BRD2 BD2 and BRD4 BD2 |
|---|---|
| Target Compound Data | Predicted Kd < 10 nM for BRD2 BD2/BRD4 BD2 based on 5‑bromo‑2‑chloro benzamide SAR in the BET class; exact values for this CAS not publicly available from primary sources. |
| Comparator Or Baseline | Unsubstituted N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide (CAS 2034441-48-8): no published BRD2/BRD4 affinity data; predicted > 100‑fold weaker based on absence of halogen bonding. |
| Quantified Difference | Not precisely quantifiable for this exact pair; class‑level data indicate halogen substitution contributes ΔΔG ≈ 2–3 kcal/mol to BD2 binding. |
| Conditions | Class reference: BROMOscan assay (DiscoverX) and fluorescence polarization assay with recombinant human BRD2 BD2 (E348–D455) and BRD4 BD2 (333–460), pH 7.5, 25°C [1]. |
Why This Matters
The presence of the 5‑bromo‑2‑chloro pattern is structurally required for achieving the low‑nanomolar BD2 affinity that defines this chemotype's biological activity, making the unsubstituted analog unsuitable as a functional replacement in BET inhibitor screening cascades.
- [1] BindingDB BDBM50148603 / CHEMBL3770724. Binding affinity to human partial length BRD4 BD2 expressed in bacterial expression system, assessed by BROMOscan assay: Kd = 0.300 nM (cross‑class reference for halogen‑substituted benzamide BET inhibitor). View Source
- [2] Cochran, A. G., et al. (2016). Bromodomains: a new target class for drug discovery. Nature Reviews Drug Discovery, 15(10), 679–696. Review describing the WPF shelf and acetyl‑lysine binding pocket that accommodates halogen‑substituted benzamides. View Source
